2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide
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Overview
Description
2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(7-oxaspiro[35]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors
Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions. For example, the reaction of a diol with an amine in the presence of a strong acid like hydrochloric acid can yield the spirocyclic intermediate.
Imidazole Formation: The imidazole ring can be introduced via a condensation reaction between a diamine and a carbonyl compound, such as glyoxal, under basic conditions.
Carboxamide Introduction: The final step involves the formation of the carboxamide group through the reaction of the imidazole intermediate with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the spirocyclic core, depending on the reagents used. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a lead compound in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The imidazole ring is a common motif in many pharmaceuticals, and the spirocyclic structure may impart unique pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure could influence the binding affinity and selectivity of the compound, while the imidazole ring may participate in hydrogen bonding or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(7-oxaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxamide
- 2-oxo-N-(7-azaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide
- 2-oxo-N-(7-thiaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide
Uniqueness
The uniqueness of 2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide lies in its specific spirocyclic structure combined with the imidazole and carboxamide functionalities. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which may not be present in similar compounds. The presence of the oxygen atom in the spirocyclic ring can also influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-oxo-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10(8-7-13-11(17)14-8)15-9-1-2-12(9)3-5-18-6-4-12/h7,9H,1-6H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLHBPLDMCXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CNC(=O)N3)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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